molecular formula C16H12ClN3O3 B11389553 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

Cat. No.: B11389553
M. Wt: 329.74 g/mol
InChI Key: CXIBNOYAMOVOAR-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,2,5-oxadiazole ring, a chlorophenyl group, and a methoxybenzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide typically involves the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.

    Attachment of the methoxybenzamide moiety: This can be accomplished through amide bond formation using methoxybenzoic acid derivatives and amine coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise in biological assays for its antimicrobial, antifungal, and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzyme activity: It can bind to and inhibit the activity of enzymes involved in critical biological processes.

    Modulating receptor function: The compound may interact with cellular receptors, altering their signaling pathways and leading to therapeutic effects.

    Inducing cellular stress: It can induce oxidative stress or other forms of cellular stress, leading to cell death in cancer cells or pathogens.

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide can be compared with other similar compounds, such as:

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide: This compound has a similar structure but differs in the position of the oxadiazole ring, which may affect its biological activity.

    N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide: The presence of a bromine atom instead of chlorine can lead to differences in reactivity and biological properties.

    N-[4-(4-chlorophenyl)-1,2,5-thiadiazol-3-yl]-4-methoxybenzamide: The replacement of the oxadiazole ring with a thiadiazole ring can result in distinct chemical and biological characteristics.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C16H12ClN3O3/c1-22-13-8-4-11(5-9-13)16(21)18-15-14(19-23-20-15)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21)

InChI Key

CXIBNOYAMOVOAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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